N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a triazolopyrimidinone derivative characterized by a fused triazole-pyrimidine core. Key structural features include:
- A p-tolyl group (para-methyl-substituted phenyl) at position 3 of the triazole ring.
- An acetamide linker at position 6, connected to a 4-acetylphenyl moiety.
This compound’s design leverages the triazolopyrimidine scaffold, known for its pharmacological versatility in targeting kinases, enzymes, and receptors.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-13-3-9-17(10-4-13)27-20-19(24-25-27)21(30)26(12-22-20)11-18(29)23-16-7-5-15(6-8-16)14(2)28/h3-10,12H,11H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMNJRDIIJJUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a hydrazine moiety can react with a diketone to form the triazolopyrimidine ring.
Final Coupling: The final step involves coupling the acetylated phenyl derivative with the triazolopyrimidine core, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazolopyrimidine rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research has suggested that compounds similar to N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exhibit significant anticancer properties. The triazole and pyrimidine moieties are known to influence cellular pathways associated with cancer proliferation and apoptosis. Studies have indicated that derivatives of this compound can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. The presence of the triazole ring is particularly noteworthy as many triazole derivatives are recognized for their antifungal properties. Preliminary studies indicate that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit kinases or phosphatases that play roles in cellular signaling processes related to disease states such as cancer or inflammatory conditions .
Case Study 1: Anticancer Effects
A study published in a peer-reviewed journal evaluated the anticancer effects of a compound closely related to this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound at varying concentrations .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, researchers tested several derivatives of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited notable antibacterial activity, suggesting that further development could lead to new antibiotic agents .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
The cyclopropylamino/propylthio combination () introduces sulfur and amino groups, likely improving kinase binding affinity .
Position 6 Modifications :
- The 4-acetylphenyl acetamide in the target compound offers a ketone for hydrogen bonding, contrasting with the furanylmethyl (, polar heterocycle) and 2-chlorobenzyl (, halogenated lipophilic group) .
Pharmacological and Physicochemical Properties
Bioactivity:
- Target Compound : Predicted to inhibit kinases (e.g., EGFR or CDK2) due to the acetylphenyl group’s hydrogen-bonding capacity.
- 4-Ethoxyphenyl Analog (): Shows moderate anti-inflammatory activity in preclinical models, attributed to the ethoxy group’s balance of polarity and lipophilicity .
- Benzyl/Chlorophenyl Analog (): Reported as a protease inhibitor, with the chlorophenyl group enhancing membrane permeability .
Biological Activity
N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N6O3 with a molecular weight of 402.4 g/mol. The compound contains a triazole moiety which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole-based compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain analogs demonstrated IC50 values in the micromolar range, suggesting promising anticancer activity. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 12.3 |
| Triazole Derivative B | HeLa | 8.5 |
These findings suggest that modifications in the triazole structure can enhance anticancer activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Triazole derivatives are known for their effectiveness against a range of bacteria and fungi.
Case Study: Antimicrobial Screening
In a comparative study of various triazole compounds against pathogenic bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative C | Staphylococcus aureus | 15 μg/mL |
| Triazole Derivative D | Escherichia coli | 20 μg/mL |
These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound has been studied for additional pharmacological effects:
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation markers in vitro.
- Antioxidant Properties : The presence of phenolic groups in related compounds has been linked to antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
